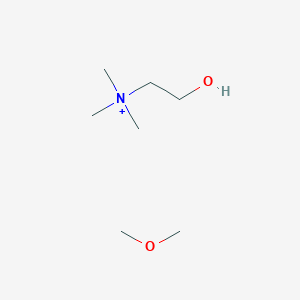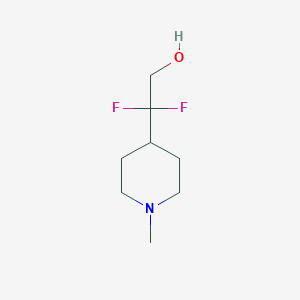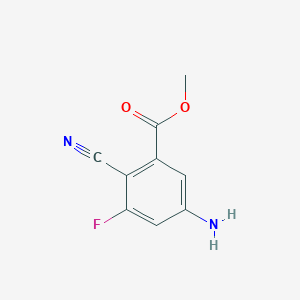
5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-deoxygalacturonic acid is a derivative of galacturonic acid, where the hydroxyl group at the second carbon is replaced by an amino group. This compound is a part of the amino sugar family and is known for its role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-deoxygalacturonic acid typically involves the conversion of galacturonic acid derivatives. One common method includes the use of nitrosyl chloride to add to the acetylated glycal, followed by conversion to the acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . This multi-step process involves:
- Addition of nitrosyl chloride to the acetylated glycal.
- Conversion of the adduct to the acetylated derivative of the 2-oximinohexose.
- Reduction of the oxime to amine using zinc-copper couple in glacial acetic acid.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-deoxygalacturonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-copper couple in glacial acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce different amino sugar derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-deoxygalacturonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the structure and function of various biomolecules.
Industry: Used in the production of certain biopolymers and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-2-deoxygalacturonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino sugar metabolism and can influence various biochemical pathways by modifying the structure and function of biomolecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose.
2-Amino-2-deoxytalose: Derived from talose.
Uniqueness
2-Amino-2-deoxygalacturonic acid is unique due to its specific structure and the presence of the uronic acid group, which differentiates it from other amino sugars. This unique structure allows it to participate in specific biochemical pathways and interactions that other similar compounds may not .
Propiedades
Fórmula molecular |
C6H11NO6 |
|---|---|
Peso molecular |
193.15 g/mol |
Nombre IUPAC |
5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13) |
Clave InChI |
BBWFIUXRDWUZMZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















